ethyl 2-(ethoxymethylene)-3-oxobutanoate
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Overview
Description
ethyl 2-(ethoxymethylene)-3-oxobutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(ethoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Substituted esters or other derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(ethoxymethylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(ethoxymethylene)-3-oxobutanoate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: Similar structure but different physical properties and uses.
Uniqueness
ethyl 2-(ethoxymethylene)-3-oxobutanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ethoxymethylene group provides additional reactivity compared to simpler esters, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNASCUBBFNCFQO-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C)\C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-94-1 |
Source
|
Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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